

# Crystal Structure of 1,2-bis(dibromomethyl)benzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Bis(dibromomethyl)benzene

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This technical guide provides an in-depth analysis of the crystal structure of **1,2-bis(dibromomethyl)benzene**, a key organobromine compound. The following sections detail the experimental protocols for its synthesis and crystal structure determination, present comprehensive crystallographic data, and illustrate the experimental workflow.

## Introduction

**1,2-bis(dibromomethyl)benzene** (C<sub>8</sub>H<sub>6</sub>Br<sub>4</sub>) is an aromatic compound containing two dibromomethyl groups on adjacent carbons of a benzene ring. Its structure is of interest to researchers in synthetic chemistry and materials science due to the potential for further functionalization of the reactive C-Br bonds. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for predicting its reactivity, physical properties, and potential applications in areas such as ligand design and organic electronics. This guide summarizes the definitive crystallographic analysis of this compound.

## Experimental Protocols

### Synthesis of 1,2-bis(dibromomethyl)benzene

The synthesis of **1,2-bis(dibromomethyl)benzene** is achieved through the free-radical bromination of o-xylene.

Materials:

- o-xylene (0.2 mole)
- Dry carbon tetrachloride
- Elemental bromine (0.82 mole), dried with concentrated sulfuric acid
- Ice-water
- Ice-cold aqueous sodium bicarbonate solution
- Magnesium sulfate

Procedure:

- A solution of o-xylene in a five-fold amount of dry carbon tetrachloride is prepared in a two-necked flask equipped with a reflux condenser and a dropping funnel.
- The flask is heated to boiling, and the reaction mixture is irradiated with a 500-watt photolamp.
- Elemental bromine is added dropwise. The rate of addition is controlled to ensure the carbon tetrachloride dripping from the condenser remains nearly colorless.
- The reaction is typically allowed to proceed for 2-10 hours. The evolved hydrogen bromide gas is neutralized.
- After the reaction is complete, the irradiation is stopped, and the solution is cooled.
- The cooled solution is washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.
- The organic layer is dried over magnesium sulfate.
- The carbon tetrachloride is removed by evaporation in vacuo.
- The resulting residue is purified by crystallization from chloroform to yield **1,2-bis(dibromomethyl)benzene**.

## Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

**Crystal Growth:** Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound.

**Data Collection and Refinement:** A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature of 193 K. The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Crystallographic Data

The crystal structure of **1,2-bis(dibromomethyl)benzene** has been determined and the data deposited in the Cambridge Structural Database (CSD) with deposition number 861727.<sup>[1]</sup> The key crystallographic parameters are summarized in the tables below.

## Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C <sub>8</sub> H <sub>6</sub> Br <sub>4</sub>
Formula weight	421.75
Temperature	193 K
Wavelength	(Mo K $\alpha$ )
Crystal system	Tetragonal
Space group	P43212
Unit cell dimensions	
a (Å)	6.8288 (8)
b (Å)	6.8288 (8)
c (Å)	31.988 (6)
$\alpha$ (°)	90
$\beta$ (°)	90
$\gamma$ (°)	90
Volume (Å <sup>3</sup> )	1491.7 (5)
Z	4
Calculated density (Mg/m <sup>3</sup> )	
R-factor (gt)	0.0540
wR-factor (ref)	0.1479

Table 1: Crystal data and structure refinement for **1,2-bis(dibromomethyl)benzene**.<sup>[2]</sup>

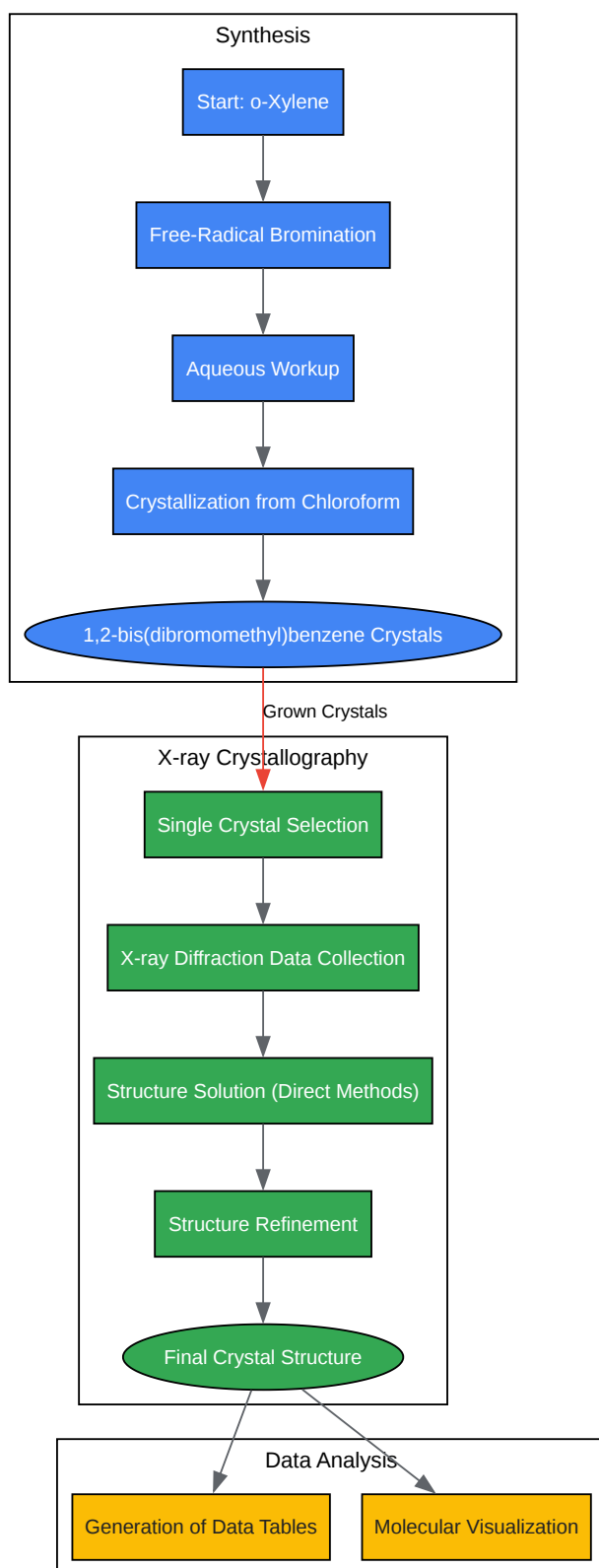
## Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
C-Br	1.942(5)	Br-C-Br	108.7(4)
C-C (aro)	~1.39	C-C-C (aro)	~120
C-C (exo)	~1.51		

Table 2: Selected interatomic distances and angles for **1,2-bis(dibromomethyl)benzene**. Aromatic C-C bond lengths and angles are typical for a benzene ring. The C-C exocyclic bond is a typical single bond length.<sup>[3]</sup>

## Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination and analysis of its crystal structure.



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### Experimental Workflow Diagram

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## References

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